molecular formula C9H12N2O2 B13680142 ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate

ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate

Cat. No.: B13680142
M. Wt: 180.20 g/mol
InChI Key: CJNCRTPEAMYZER-UHFFFAOYSA-N
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Description

Ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate typically involves the reaction of ethyl acrylate with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions usually involve the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the double bond in the acrylate moiety to a single bond, forming saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole ethyl esters.

Scientific Research Applications

Ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its pyrazole moiety, which is known to interact with various biological targets.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the acrylate moiety can undergo Michael addition reactions with nucleophiles in biological systems, further contributing to its biological effects.

Comparison with Similar Compounds

Ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate can be compared with other similar compounds, such as:

    Ethyl 3-(1H-pyrazol-4-yl)acrylate: Lacks the methyl group at position 1 of the pyrazole ring, which can affect its reactivity and biological activity.

    Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.

    Ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)propanoate:

Properties

IUPAC Name

ethyl 3-(1-methylpyrazol-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-10-11(2)7-8/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNCRTPEAMYZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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